molecular formula C11H13BrO B14056354 1-(3-Bromo-4-isopropylphenyl)ethanone

1-(3-Bromo-4-isopropylphenyl)ethanone

Cat. No.: B14056354
M. Wt: 241.12 g/mol
InChI Key: UTZNEQIVYJNVDM-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-isopropylphenyl)ethanone is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the 3-position and an isopropyl group at the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-isopropylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-isopropylacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction typically occurs in an organic solvent like dichloromethane (DCM) or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-isopropylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DCM, ethanol).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 1-(3-Bromo-4-isopropylphenyl)ethanol.

    Oxidation: 1-(3-Bromo-4-isopropylphenyl)acetic acid.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-isopropylphenyl)ethanone involves its interaction with various molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-4-isopropylphenyl)ethanone is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct steric and electronic effects. These features influence its reactivity, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

1-(3-bromo-4-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C11H13BrO/c1-7(2)10-5-4-9(8(3)13)6-11(10)12/h4-7H,1-3H3

InChI Key

UTZNEQIVYJNVDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)C)Br

Origin of Product

United States

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